3-(2,4-Dimethylbenzoyl)-4-methylpyridine

Catalog No.
S833057
CAS No.
1187164-34-6
M.F
C15H15NO
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,4-Dimethylbenzoyl)-4-methylpyridine

CAS Number

1187164-34-6

Product Name

3-(2,4-Dimethylbenzoyl)-4-methylpyridine

IUPAC Name

(2,4-dimethylphenyl)-(4-methylpyridin-3-yl)methanone

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C15H15NO/c1-10-4-5-13(12(3)8-10)15(17)14-9-16-7-6-11(14)2/h4-9H,1-3H3

InChI Key

PJLWQEJYJHOMRE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C=CN=C2)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C=CN=C2)C)C
Typical of both pyridines and benzoyl derivatives. Potential reactions include:

  • Electrophilic Substitution: The electron-rich nitrogen atom in the pyridine ring can undergo electrophilic substitution, allowing for further functionalization.
  • Acylation Reactions: The benzoyl group can engage in acylation reactions, which are vital in organic synthesis for introducing acyl groups into other substrates.
  • Nucleophilic Attack: The carbonyl carbon in the benzoyl group may serve as an electrophile for nucleophilic attacks, leading to various derivatives.

Synthesis methods for 3-(2,4-Dimethylbenzoyl)-4-methylpyridine generally involve:

  • Benzoylation of Pyridine: This method involves the reaction of 4-methylpyridine with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to facilitate the acylation process.
  • Electrophilic Aromatic Substitution: An alternative route may involve electrophilic aromatic substitution where the methyl groups on the benzene ring can direct further substitutions on the aromatic system.

These synthetic routes allow for controlled modifications to yield desired derivatives with specific properties .

3-(2,4-Dimethylbenzoyl)-4-methylpyridine has potential applications in:

  • Organic Synthesis: As an intermediate in synthesizing more complex organic compounds.
  • Material Science: Its photochemical properties may be exploited in developing new materials or catalysts.
  • Pharmaceuticals: Given its structural similarity to biologically active compounds, it could serve as a lead compound for drug development .

Several compounds share structural features with 3-(2,4-Dimethylbenzoyl)-4-methylpyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-MethylpyridinePyridine ring with a methyl groupCommonly used as a solvent and reagent
2,6-DimethylpyridinePyridine ring with two methyl groupsExhibits different reactivity due to sterics
BenzoylpyridinePyridine ring with a benzoyl groupUsed in synthesis; exhibits distinct reactivity
3-(Benzoyloxy)pyridinePyridine ring with a benzoyloxy groupPotentially more soluble than its carbonyl counterpart

The uniqueness of 3-(2,4-Dimethylbenzoyl)-4-methylpyridine lies in its specific arrangement of substituents that may confer distinct electronic properties and reactivity patterns compared to these similar compounds .

The development of 3-(2,4-Dimethylbenzoyl)-4-methylpyridine is rooted in the broader exploration of benzoylpyridine derivatives, which have garnered interest for their synthetic versatility and biological activity. While specific historical records for this compound are limited, its synthesis aligns with methodologies established for similar benzoylpyridines, particularly those involving acylation of pyridine derivatives. The compound’s structural design reflects efforts to modulate electronic and steric properties through strategic substitution, a trend observed in organic synthesis for tailoring reactivity and bioactivity.

Nomenclature and Classification

IUPAC Name: (2,4-dimethylphenyl)-(4-methylpyridin-3-yl)methanone
CAS Number: 1187164-34-6
Molecular Formula: C₁₅H₁₅NO
Molecular Weight: 225.28 g/mol

This compound is classified as a benzoylpyridine derivative, characterized by a pyridine ring substituted with a benzoyl group. The 2,4-dimethylbenzoyl moiety and 4-methylpyridine core distinguish it from simpler analogs like 2-benzoylpyridine.

PropertyValueSource
SMILESCC1=CC(=C(C=C1)C(=O)C2=C(C=CN=C2)C)C
InChIKeyPJLWQEJYJHOMRE-UHFFFAOYSA-N
Synonyms(2,4-Dimethylphenyl)(4-methylpyridin-3-yl)methanone

Position in Organic Chemistry Literature

3-(2,4-Dimethylbenzoyl)-4-methylpyridine occupies a niche in organic chemistry as a building block for synthesizing complex molecules. Its applications span catalysis, materials science, and medicinal chemistry, particularly in designing ligands for metal complexes or bioactive agents. Research on related benzoylpyridines, such as 2-benzoylpyridine thiosemicarbazones, has highlighted their potential as anticancer agents, suggesting analogous pathways for this compound.

Structural Significance Among Benzoylpyridine Derivatives

The compound’s structure is notable for:

  • Electronic Modulation: The 2,4-dimethylbenzoyl group enhances electron density at the carbonyl carbon, influencing nucleophilic reactivity.
  • Steric Effects: Methyl groups at the 2 and 4 positions of the benzoyl ring prevent excessive steric hindrance while maintaining solubility.
  • Pyridine Substitution: The 4-methylpyridine moiety introduces asymmetry, altering coordination geometry in metal complexes compared to unsubstituted pyridine analogs.

XLogP3

3.3

Dates

Modify: 2023-08-16

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